molecular formula C33H34N6 B14224978 (1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene) CAS No. 790674-47-4

(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)

Cat. No.: B14224978
CAS No.: 790674-47-4
M. Wt: 514.7 g/mol
InChI Key: VAKOWOMFXVFUNP-UHFFFAOYSA-N
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Description

(1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene): is a complex organic compound characterized by its unique spirobi[fluorene] core and triazene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) typically involves a multi-step process:

    Formation of the Spirobi[fluorene] Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobi[fluorene] structure.

    Introduction of Triazene Groups: The triazene groups are introduced through a series of reactions involving diazotization and subsequent coupling with diethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: The triazene groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in polar solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

Chemistry

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Industry

    Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.

    Electronics: Used in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Spirobi[fluorene] Derivatives: Compounds with similar spirobi[fluorene] cores but different functional groups.

    Triazene Compounds: Other triazene-containing compounds with varying substituents.

Uniqueness

    Structural Complexity: The combination of spirobi[fluorene] and triazene groups in a single molecule is unique.

    Versatility: The compound’s ability to participate in diverse chemical reactions and its wide range of applications make it distinct from other similar compounds.

Properties

CAS No.

790674-47-4

Molecular Formula

C33H34N6

Molecular Weight

514.7 g/mol

IUPAC Name

N-[[2'-(diethylaminodiazenyl)-9,9'-spirobi[fluorene]-2-yl]diazenyl]-N-ethylethanamine

InChI

InChI=1S/C33H34N6/c1-5-38(6-2)36-34-23-17-19-27-25-13-9-11-15-29(25)33(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)33)35-37-39(7-3)8-4/h9-22H,5-8H2,1-4H3

InChI Key

VAKOWOMFXVFUNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)N=NN(CC)CC

Origin of Product

United States

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